4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(tricyclo[3311~3,7~]dec-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the tricyclic core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the sulfonamide group: This step involves the reaction of the tricyclic core with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Chlorination: The final step involves the selective chlorination of the aromatic ring to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the aromatic ring.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Modified sulfonamide or aromatic ring structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The tricyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.1~3,7~]decan}-4-yl)phenyl phosphate: A chemiluminescent substrate used in biochemical assays.
Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2′-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl phosphate: Another chemiluminescent substrate with similar structural features.
Uniqueness
4-chloro-N-(tricyclo[3311~3,7~]dec-2-yl)benzenesulfonamide is unique due to its specific combination of a tricyclic core and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-adamantyl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXXLPYUPYFCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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